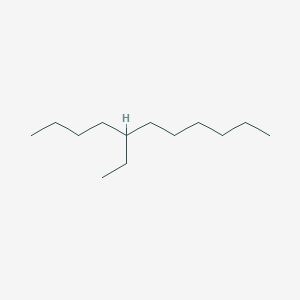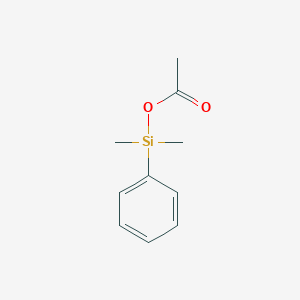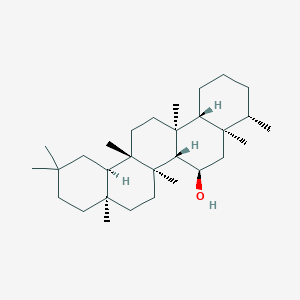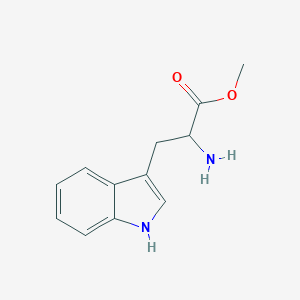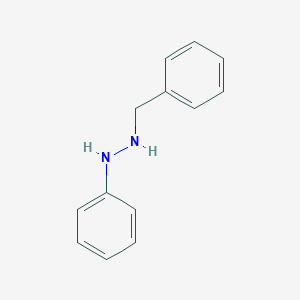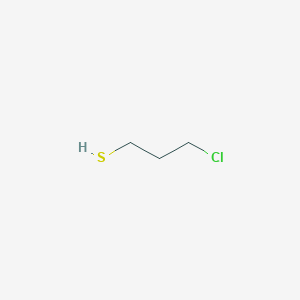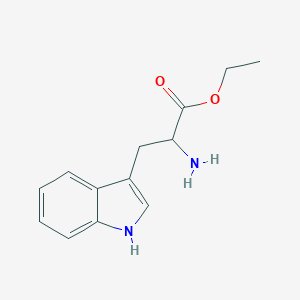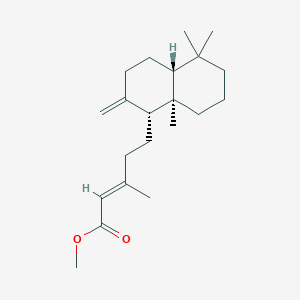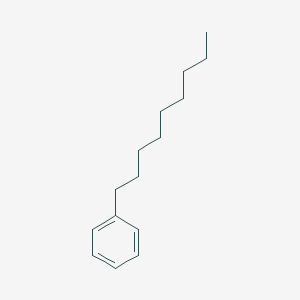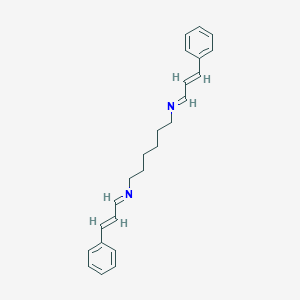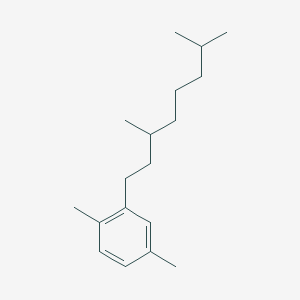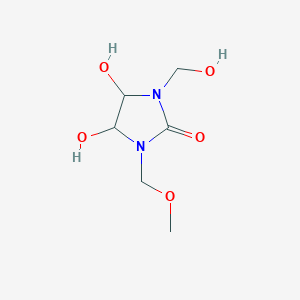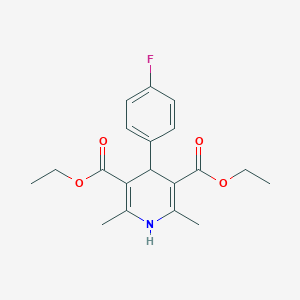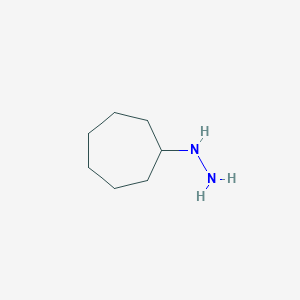![molecular formula C7H2F6 B091834 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene CAS No. 17065-31-5](/img/structure/B91834.png)
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene, also known as norbornadiene, is a bicyclic organic compound that has been widely used in scientific research due to its unique properties. 2.1]hepta-2,5-diene.
Mechanism Of Action
The mechanism of action of 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene is complex and depends on the specific reaction or application. In general, it acts as a diene in Diels-Alder reactions, a chromophore in photochromic reactions, and a substrate in other reactions.
Biochemical And Physiological Effects
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have significant effects on human health or the environment.
Advantages And Limitations For Lab Experiments
The advantages of using 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene in lab experiments include its high reactivity, unique properties, and low toxicity. However, it also has limitations, such as its sensitivity to air and moisture, and the need for specialized equipment and handling procedures.
Future Directions
There are many potential future directions for research on 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene. Some possible areas of focus include:
- Developing new synthetic methods for producing 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene and related compounds.
- Exploring the potential applications of 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene in materials science, such as in the development of photochromic materials or as a building block for polymers.
- Investigating the biochemical and physiological effects of 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene, particularly in the context of its use in lab experiments.
- Studying the mechanism of action of 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene in more detail, including its role in various reactions and its interactions with other compounds.
Conclusion:
In conclusion, 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene is a unique and highly reactive compound that has been widely used in scientific research. Its properties make it a valuable tool for a range of applications, from synthetic chemistry to materials science. Further research is needed to fully understand its mechanism of action and potential applications, but it is clear that 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene has a bright future in the world of scientific research.
Synthesis Methods
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene can be synthesized by the Diels-Alder reaction of hexafluorocyclopentadiene and cyclopentadiene. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The resulting product is a colorless liquid that is highly reactive and can be stored under inert gas.
Scientific Research Applications
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene has been widely used in scientific research due to its unique properties. It is a highly reactive diene that can undergo a range of reactions, including cycloadditions, electrocyclic reactions, and rearrangements. It is also a photochromic compound, meaning that it can undergo a reversible photochemical reaction that changes its color and properties.
properties
CAS RN |
17065-31-5 |
|---|---|
Product Name |
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene |
Molecular Formula |
C7H2F6 |
Molecular Weight |
200.08 g/mol |
IUPAC Name |
1,2,3,4,7,7-hexafluorobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H2F6/c8-3-4(9)6(11)2-1-5(3,10)7(6,12)13/h1-2H |
InChI Key |
BFEDHPALJLSLEE-UHFFFAOYSA-N |
SMILES |
C1=CC2(C(=C(C1(C2(F)F)F)F)F)F |
Canonical SMILES |
C1=CC2(C(=C(C1(C2(F)F)F)F)F)F |
synonyms |
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



